EED226 is a selective inhibitor of the Polycomb Repressive Complex 2 (PRC2), specifically targeting the embryonic ectoderm development protein. Discovered by Novartis Institutes for BioMedical Research in 2017, EED226 has shown promise in treating various cancers, particularly those with mutations in the enhancer of zeste homolog 2. Its unique mechanism of action and potent inhibitory effects make it a significant compound in cancer research and therapy.
EED226 was derived from a high-throughput screening of over 1.4 million compounds, with EED162 being its parental molecule. The compound is classified as a small-molecule inhibitor and is recognized for its ability to selectively inhibit EED's interaction with EZH2, a catalytic component of PRC2. It has been shown to possess a high binding affinity, with an equilibrium dissociation constant of approximately 82 nanomolar, and displays a half-maximal inhibitory concentration (IC50) of 23.40 nanomolar against PRC2 .
The synthesis of EED226 involves structure-guided design techniques aimed at optimizing its binding affinity and selectivity for PRC2 over other methyltransferases. The compound's synthesis details are typically proprietary, but it was developed through iterative cycles of chemical modification and biological testing to enhance its pharmacological profile. The optimization process included evaluating the compound's efficacy in various biological assays, leading to its characterization as a potent EED inhibitor .
EED226 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the target protein. Its crystal structure reveals that EED226 binds within a deep pocket formed by conformational changes in the residues of EED upon binding. Key structural features include:
The structural analysis indicates that EED226 effectively disrupts the interaction between EED and EZH2, which is crucial for PRC2's methyltransferase activity .
EED226 primarily functions through competitive inhibition of the methylation process catalyzed by PRC2. Its mechanism involves:
The compound has also been evaluated for its ability to induce apoptosis in cancer cells through modulation of key signaling pathways .
The mechanism of action for EED226 involves several key processes:
EED226 exhibits several notable physical and chemical properties:
These properties contribute to its potential as an effective therapeutic agent in clinical settings .
EED226 has several significant applications in scientific research and potential clinical use:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: